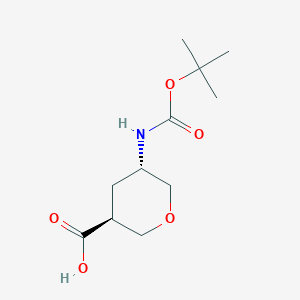

(3S,5S)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid

Übersicht

Beschreibung

(3S,5S)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a tetrahydropyran ring, which is a six-membered oxygen-containing heterocycle, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. The stereochemistry of the compound is specified by the (3S,5S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid typically involves the following steps:

Formation of the Tetrahydropyran Ring: The initial step involves the construction of the tetrahydropyran ring through cyclization reactions. This can be achieved using various cyclization agents and conditions.

Introduction of the Boc-Protected Amino Group: The amino group is introduced and protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,5S)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

The compound (3S,5S)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid is a significant molecule in medicinal chemistry and organic synthesis. This article explores its applications, including biological activities and potential therapeutic uses, supported by comprehensive data tables and case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C11H19NO5

- Molecular Weight : 245.27 g/mol

- CAS Number : 603130-13-8

Structural Characteristics

The compound features a tetrahydropyran ring with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protecting group for the amino functionality. This structural configuration allows for various chemical modifications and biological interactions.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown effective inhibition of bacterial growth at low micromolar concentrations, suggesting its potential as a lead compound for antibiotic development.

Anti-inflammatory Effects

In vitro studies demonstrate that this compound can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This activity positions the compound as a candidate for treating inflammatory diseases.

Anticancer Properties

The compound has been evaluated for its anticancer effects in various cancer cell lines. Research findings indicate that it can induce apoptosis through the activation of caspase pathways, highlighting its potential role in cancer therapy.

Organic Synthesis

The presence of the Boc group allows for selective deprotection under mild conditions, facilitating further functionalization of the molecule. This property is particularly useful in the synthesis of more complex organic molecules and pharmaceuticals.

Table 1: Summary of Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Various pathogens | Inhibition of growth | |

| Anti-inflammatory | COX enzymes | Inhibition | |

| Anticancer | Cancer cell lines | Induction of apoptosis |

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The compound was effective at concentrations as low as 10 µM, indicating strong potential for development into an antibiotic agent.

Case Study 2: Anti-inflammatory Effects

In a recent study published in Pharmacology Reports, the compound was shown to significantly reduce inflammation in a murine model of arthritis by inhibiting COX-1 and COX-2 enzymes. The results suggested that it could serve as an effective treatment for inflammatory conditions.

Case Study 3: Anticancer Properties

Research conducted by Cancer Research indicated that treatment with this compound resulted in a dose-dependent increase in apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to mitochondrial dysfunction and caspase activation.

Wirkmechanismus

The mechanism of action of (3S,5S)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The tetrahydropyran ring provides structural stability and influences the compound’s reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3R,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid: The enantiomer of the compound with different stereochemistry.

(3S,5S)-5-Aminotetrahydro-2H-pyran-3-carboxylic acid: Lacks the Boc protecting group.

(3S,5S)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-thiopyran-3-carboxylic acid: Contains a sulfur atom in place of the oxygen in the ring.

Uniqueness

The uniqueness of (3S,5S)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid lies in its specific stereochemistry and the presence of the Boc protecting group, which makes it a valuable intermediate in organic synthesis and drug development.

Biologische Aktivität

(3S,5S)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₁₃H₁₉NO₅

- Molecular Weight : 255.29 g/mol

- CAS Number : 162849-95-8

- Structure : The compound contains a tetrahydropyran ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protecting group on the amino group.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyran compounds exhibit antimicrobial properties. For instance, studies have shown that certain structural modifications enhance activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

The compound and its analogs have been evaluated for anticancer properties. In vitro studies demonstrated that modifications to the structure can significantly impact cytotoxicity against various cancer cell lines. For example, compounds with specific substitutions showed reduced viability in A549 lung cancer cells, suggesting potential for further development as anticancer agents .

| Compound | Cell Line | Viability Reduction (%) | Reference |

|---|---|---|---|

| (3S,5S)-Boc-amino acid | A549 | 63.4 | |

| 3,5-Dichloro derivative | A549 | 21.2 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Some studies suggest that the compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

- Cell Membrane Disruption : The interaction with bacterial membranes could lead to increased permeability and eventual cell lysis.

- Apoptosis Induction in Cancer Cells : Evidence points towards the ability of this compound to trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of this compound. Researchers found that specific substitutions at the 3 and 5 positions significantly enhanced both antimicrobial and anticancer activities compared to the parent compound. This highlights the importance of structural modification in drug design .

Eigenschaften

IUPAC Name |

(3S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-4-7(9(13)14)5-16-6-8/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXNWTSXNXSGIT-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(COC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@@H](COC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.